

Ezh2-IN-19: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ezh2-IN-19

Cat. No.: B15583764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas, making it a compelling target for therapeutic intervention. This document provides a detailed overview of the discovery, synthesis, and biological evaluation of **Ezh2-IN-19**, a potent and selective inhibitor of EZH2. **Ezh2-IN-19**, also known as compound N40, emerged from a focused drug discovery campaign aimed at identifying novel pyridone-benzamide derivatives with a 1-methyl-2-benzimidazolinone moiety for the treatment of B-cell lymphomas.

Discovery of Ezh2-IN-19

Ezh2-IN-19 was identified through a structure-based drug design and optimization effort. The discovery process, as detailed by Di Wu and colleagues in Bioorganic & Medicinal Chemistry, involved the synthesis and evaluation of a series of novel pyridone-benzamide derivatives. The core chemical scaffold was designed to interact with the S-adenosyl-L-methionine (SAM) binding pocket of EZH2. The incorporation of a 1-methyl-2-benzimidazolinone moiety was a key structural modification that contributed to the high potency of the inhibitor.

Quantitative Biological Data

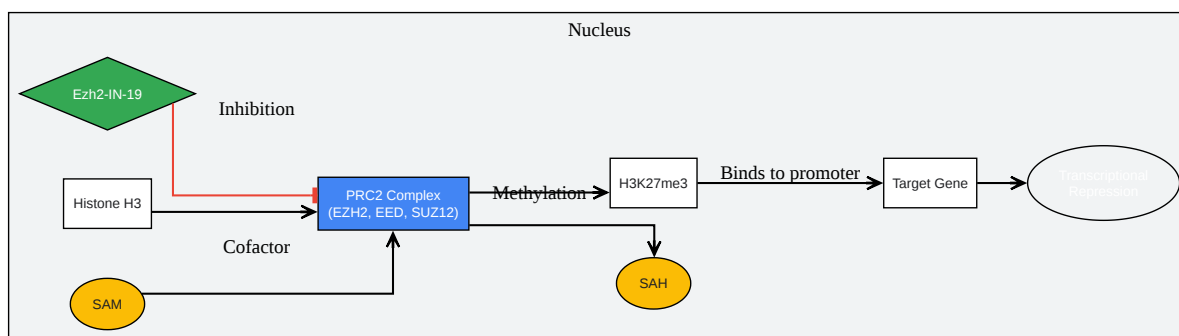
Ezh2-IN-19 has demonstrated potent inhibitory activity against both wild-type and mutant forms of EZH2. The following table summarizes its key quantitative metrics.

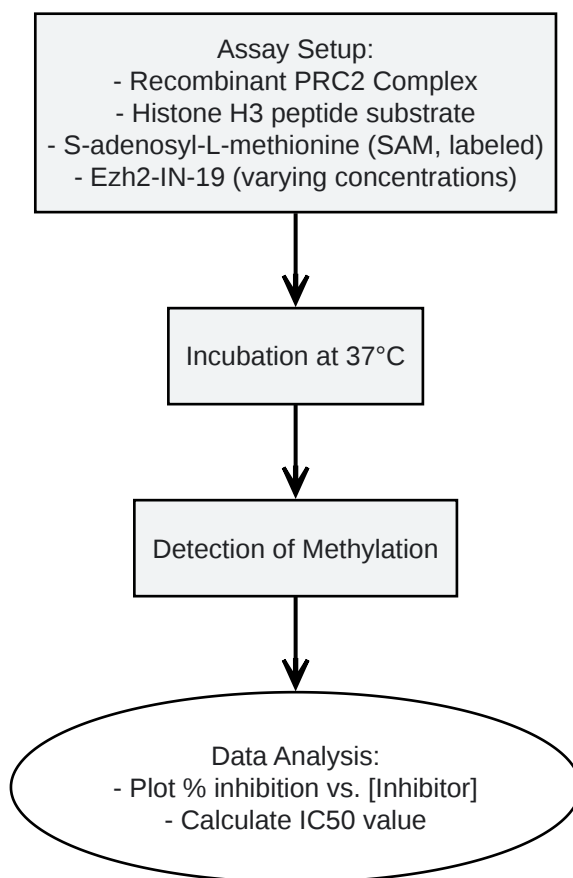
Target	IC50 (nM)
EZH2 (Wild-Type)	0.32

Data sourced from MedchemExpress and is based on the findings from the primary publication.

Signaling Pathway

EZH2 is a core component of the PRC2 complex, which is central to gene silencing. The following diagram illustrates the canonical signaling pathway involving EZH2.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Ezh2-IN-19: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583764#ezh2-in-19-discovery-and-synthesis\]](https://www.benchchem.com/product/b15583764#ezh2-in-19-discovery-and-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com